molecular formula C8H13NO7 B13846316 2-Acetamido-2-deoxy-d-glucuronic acid

2-Acetamido-2-deoxy-d-glucuronic acid

Cat. No.: B13846316
M. Wt: 235.19 g/mol
InChI Key: KSOXQRPSZKLEOR-OEGLBHDSSA-N
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Description

2-Acetamido-2-deoxy-d-glucuronic acid is a derivative of glucuronic acid, where the hydroxyl group at the second carbon is replaced by an acetamido group. This compound is significant in various biochemical and industrial applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-2-deoxy-d-glucuronic acid typically involves the acetylation of 2-amino-2-deoxy-d-glucuronic acid. One common method is the condensation of N-acetamido sugars with ammonium bicarbonate in a saturated aqueous solution . Another approach involves the use of 2-acetamido-2-deoxy-d-glucono-1,5-lactone, which can be used in sugar science research .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the processes likely involve large-scale synthesis using similar chemical reactions as in laboratory settings, optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2-deoxy-d-glucuronic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups.

    Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.

    Substitution: The acetamido group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield glucuronic acid derivatives, while reduction may produce glucosamine derivatives.

Mechanism of Action

The mechanism of action of 2-acetamido-2-deoxy-d-glucuronic acid involves its incorporation into glycosaminoglycans and other polysaccharides. It acts as a substrate for various enzymes, facilitating the synthesis and modification of these complex molecules . The molecular targets include enzymes involved in carbohydrate metabolism and glycosylation pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetamido-2-deoxy-d-glucuronic acid is unique due to its specific acetamido substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H13NO7

Molecular Weight

235.19 g/mol

IUPAC Name

(2S,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C8H13NO7/c1-2(10)9-3-4(11)5(12)6(7(13)14)16-8(3)15/h3-6,8,11-12,15H,1H3,(H,9,10)(H,13,14)/t3-,4-,5+,6+,8?/m1/s1

InChI Key

KSOXQRPSZKLEOR-OEGLBHDSSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)C(=O)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)C(=O)O)O)O

Origin of Product

United States

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